![molecular formula C18H20N4O2S B2425473 N-(呋喃-2-基甲基)-2-甲基-N-((1-甲基-1,4,5,6-四氢环戊[c]吡唑-3-基)甲基)噻唑-4-甲酰胺 CAS No. 2034634-77-8](/img/structure/B2425473.png)
N-(呋喃-2-基甲基)-2-甲基-N-((1-甲基-1,4,5,6-四氢环戊[c]吡唑-3-基)甲基)噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
该化合物的复杂结构引起了癌症研究者的注意。具体而言,它已被研究作为表皮生长因子受体 (EGFR) 的潜在抑制剂。EGFR 在癌细胞增殖和存活中起着至关重要的作用。该化合物的几种衍生物已被合成并评估了其对各种癌细胞系的细胞毒活性,包括肺腺癌 (A549)、宫颈癌 (HeLa) 和结直肠癌 (SW480)。一些衍生物表现出有效的抗癌作用,表明它们有可能作为 EGFR 抑制剂 .
抗菌和抗病毒活性
糠醛衍生物,我们的化合物属于此类,已被证明具有抗菌和抗病毒作用。虽然关于该化合物的具体研究有限,但其结构特征值得在这一背景下进一步探索。研究人员长期以来一直在寻找新的化合物来对抗传染病,而该化合物的独特支架可能有助于这项工作 .
神经保护作用
虽然尚未广泛研究,但该化合物的潜在神经保护特性引人入胜。其结构表明它可能与神经受体或酶相互作用。研究其对脑单胺水平的影响并评估其对认知功能的影响可能会产生有价值的见解 .
计算机模拟预测和基于结构的药理学
计算方法,例如分子对接,可以预测化合物与特定蛋白质靶标的结合相互作用。研究人员可以使用这些预测来指导实验研究并确定潜在的治疗应用 .
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. Dimerization of the receptor stimulates its intrinsic intracellular protein-tyrosine kinase activity.
Mode of Action
The compound interacts with EGFR, inhibiting its activity This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and growth
Biochemical Pathways
The inhibition of EGFR by the compound affects several downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced cell proliferation and growth.
Pharmacokinetics
The compound’s potent anticancer activities against several egfr high-expressed cancer cell lines suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and growth. The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) .
生物活性
N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide, identified by CAS number 2034634-77-8, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 356.4 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing on its effects against various pathogens and its potential therapeutic benefits.
Antimicrobial Activity
A study conducted on the compound's antimicrobial properties demonstrated significant efficacy against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using standard methods such as the agar well diffusion technique. Results indicated that the compound exhibited varying degrees of activity against:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These results suggest that the compound may serve as a potential antimicrobial agent in clinical settings.
Anti-inflammatory Activity
In vitro studies have shown that N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide exhibits anti-inflammatory properties. The compound was tested against pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a reduction in cytokine production by approximately 50% at a concentration of 10 µM, suggesting its potential utility in treating inflammatory diseases.
Anticancer Potential
Recent research has explored the anticancer effects of this compound on various cancer cell lines. The compound was tested against human breast cancer (MCF7) and lung cancer (A549) cell lines. The findings revealed:
- MCF7 Cell Line : IC50 = 15 µM
- A549 Cell Line : IC50 = 20 µM
These results indicate that the compound may inhibit cancer cell proliferation and could be further investigated for its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds with similar structures to N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide:
- Study on Pyrazole Derivatives : A study published in Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer activities and found that modifications at the thiazole position significantly enhanced their efficacy against cancer cells.
- Anti-inflammatory Mechanisms : Research in Pharmacology Reports demonstrated that thiazole-containing compounds could modulate inflammatory pathways effectively, supporting the findings related to the anti-inflammatory activity of our compound.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-19-16(11-25-12)18(23)22(9-13-5-4-8-24-13)10-15-14-6-3-7-17(14)21(2)20-15/h4-5,8,11H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWYUDZCNBVLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。